tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1019179-90-8
VCID: VC2644825
InChI: InChI=1S/C19H30N4O3/c1-19(2,3)26-18(25)22-11-10-21-16-9-8-13(12-15(16)20)17(24)23-14-6-4-5-7-14/h8-9,12,14,21H,4-7,10-11,20H2,1-3H3,(H,22,25)(H,23,24)
SMILES: CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)NC2CCCC2)N
Molecular Formula: C19H30N4O3
Molecular Weight: 362.5 g/mol

tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate

CAS No.: 1019179-90-8

Cat. No.: VC2644825

Molecular Formula: C19H30N4O3

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate - 1019179-90-8

Specification

CAS No. 1019179-90-8
Molecular Formula C19H30N4O3
Molecular Weight 362.5 g/mol
IUPAC Name tert-butyl N-[2-[2-amino-4-(cyclopentylcarbamoyl)anilino]ethyl]carbamate
Standard InChI InChI=1S/C19H30N4O3/c1-19(2,3)26-18(25)22-11-10-21-16-9-8-13(12-15(16)20)17(24)23-14-6-4-5-7-14/h8-9,12,14,21H,4-7,10-11,20H2,1-3H3,(H,22,25)(H,23,24)
Standard InChI Key ORGYGQGPJNOWID-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)NC2CCCC2)N
Canonical SMILES CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)NC2CCCC2)N

Introduction

Synthetic Approaches

General Synthetic Methodologies

Based on established methods for similar compounds, the synthesis of tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate would likely involve a multi-step approach. A potential synthetic route might include:

  • Preparation of the core phenyl structure with appropriate functionalization

  • Introduction of the cyclopentylamino carbonyl group

  • Coupling with an appropriate ethylamine derivative

  • Introduction of the Boc protecting group using di-tert-butyl dicarbonate (Boc₂O)

The final Boc protection step would follow established procedures similar to those used for related compounds. For instance, a comparable reaction is described for tert-butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamate, where the precursor amine is treated with di-tert-butylcarbonate in dichloromethane at 0°C followed by warming to room temperature .

Reaction Conditions and Considerations

The key Boc protection step would typically be performed under conditions such as:

Table 1. Typical Reaction Conditions for Boc Protection

ParameterTypical Conditions
SolventDichloromethane (CH₂Cl₂)
TemperatureInitial: 0°C; Then: 20-25°C
Duration2-3 hours
ReagentDi-tert-butyl dicarbonate (Boc₂O)
WorkupWashing with brine, drying over Na₂SO₄
PurificationColumn chromatography (5% MeOH-CH₂Cl₂)

This approach parallels the methods described for related compounds in which N1-(2-aminoethyl)-N1-methylethane-1,2-diamine is dissolved in CH₂Cl₂, cooled to 0°C, and treated with a solution of di-tert-butylcarbonate, followed by warming to room temperature and subsequent workup .

Chemical Properties and Reactivity

Functional Group Characteristics

The compound contains several reactive functional groups that determine its chemical behavior:

  • The Boc protecting group (tert-butyl carbamate) is base-stable but acid-labile, typically cleaved using trifluoroacetic acid (TFA) or HCl in organic solvents.

  • The aromatic amine (-NH₂) on the phenyl ring can participate in various reactions including nucleophilic substitution, amide formation, and diazonium chemistry.

  • The secondary amine linking the ethyl chain to the phenyl ring can undergo alkylation, acylation, and oxidation reactions.

  • The cyclopentylamino carbonyl group represents an amide functionality with reduced reactivity compared to esters or carboxylic acids.

Table 2. Functional Group Reactivity Profile

Functional GroupReactivityTypical ReagentsPotential Transformations
Boc (t-butyl carbamate)Acid-labileTFA, HCl in dioxaneDeprotection to primary amine
Aromatic amineNucleophilicAcyl chlorides, anhydridesAmide formation, sulfonamide formation
Secondary amineModerately nucleophilicAlkyl halides, aldehydesAlkylation, reductive amination
Amide (cyclopentylamino carbonyl)LowStrong hydrolysis conditionsHydrolysis to carboxylic acid
Research AreaPotential ApplicationRelevance
Medicinal ChemistryBuilding block for drug candidatesMultiple functional groups for derivatization
Peptide ChemistryProtected linker in peptide synthesisBoc chemistry compatible with solid-phase methods
BioconjugationLinking element for biomoleculesAmine functionalities for bioconjugation reactions
Materials SciencePrecursor to functionalized polymersPotential polymerizable structure
CatalysisLigand precursorNitrogen-containing functional groups for metal coordination

Analytical Characterization

Spectroscopic Analysis

Expected spectroscopic properties would include:

NMR Spectroscopy:

  • ¹H NMR would show characteristic signals for the tert-butyl group (singlet at approximately δ 1.4-1.5 ppm), cyclopentyl protons, aromatic protons, and various NH protons.

  • ¹³C NMR would feature signals for carbonyl carbons, aromatic carbons, and aliphatic carbons from the various substituents.

IR Spectroscopy:
Expected bands would include NH stretching (3300-3500 cm⁻¹), carbonyl stretching for carbamate and amide (1650-1720 cm⁻¹), and aromatic C=C stretching (1400-1600 cm⁻¹).

Mass Spectrometry:
Mass spectrometric analysis would likely show the molecular ion peak and fragments corresponding to loss of the tert-butyl group (M-57) and CO₂.

Chromatographic Methods

For purification and analysis, the following chromatographic approaches would be appropriate:

Table 4. Recommended Chromatographic Conditions

MethodStationary PhaseMobile PhaseDetection
HPLCC18 reverse phaseAcetonitrile/water gradientUV (210-280 nm)
TLCSilica gelCH₂Cl₂/MeOH (95:5)UV, ninhydrin stain
Flash ChromatographySilica gel5% MeOH in CH₂Cl₂UV detection

These conditions are similar to those described for the purification of related compounds such as tert-butyl 2-((2-(2-hydroxybenzamido)ethyl)(methyl)amino)ethylcarbamate, which was purified by chromatography using 5% MeOH in CH₂Cl₂ .

Comparative Analysis with Related Compounds

Structural Analogues

Table 5. Comparison with Related Carbamate Compounds

CompoundKey Structural DifferencesCAS NumberReference
tert-butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamateContains N-methyl group, lacks phenyl and cyclopentyl amide263162-13-6
tert-butyl 2-(methyl(2-(nicotinamido)ethyl)amino)ethylcarbamateContains pyridine-derived amide instead of cyclopentylamido phenylNot provided
tert-butyl 2-((2-(2-hydroxybenzamido)ethyl)(methyl)amino)ethylcarbamateContains salicylamide groupNot provided

Reactivity Comparisons

Based on the reactivity of similar compounds, tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate would be expected to undergo similar transformations to those documented for tert-butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamate. These include:

  • Amide formation with carboxylic acids using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Boc deprotection using TFA or HCl in dioxane

  • Further functionalization at the amine groups

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